molecular formula C13H18ClN3O B7544635 4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one

4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one

Cat. No. B7544635
M. Wt: 267.75 g/mol
InChI Key: XMFSXKIZUJYDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and drug discovery. This compound, also known as BCTC, belongs to the class of pyridazinone derivatives and has been found to exhibit potent activity as a transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist.

Mechanism of Action

4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one acts as a TRPM8 antagonist, which means that it blocks the activity of the TRPM8 ion channel. The TRPM8 channel is involved in the sensation of cold and is also activated by certain chemical compounds such as menthol. By blocking the activity of this channel, this compound is able to reduce the sensation of cold and also inhibit the activity of other channels that are activated by TRPM8.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In addition to its analgesic effects, this compound has also been found to reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to improve bladder function in animal models of urinary incontinence.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one is its potency as a TRPM8 antagonist. This makes it a valuable tool for studying the role of TRPM8 in various physiological processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one. One area of interest is the development of more potent and selective TRPM8 antagonists that can be used in the treatment of pain and other conditions. Another area of interest is the investigation of the role of TRPM8 in various physiological processes, such as thermoregulation and cancer cell growth. Additionally, the development of novel synthetic routes for this compound and related compounds may lead to improvements in yield and purity, which could facilitate their use in scientific research.

Synthesis Methods

The synthesis of 4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one involves a multistep process that starts with the reaction of 2-bicyclo[2.2.1]heptanone with ethylamine to form the intermediate 2-(2-bicyclo[2.2.1]heptanyl)ethylamine. This intermediate is then reacted with 4-chloro-3-nitropyridazine to yield the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original procedure to achieve this.

Scientific Research Applications

4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of pain management. This compound has been found to exhibit potent analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. This compound has also been studied for its potential applications in the treatment of other conditions such as urinary incontinence, asthma, and migraine.

properties

IUPAC Name

4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-11(7-16-17-13(12)18)15-4-3-10-6-8-1-2-9(10)5-8/h7-10H,1-6H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFSXKIZUJYDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCNC3=C(C(=O)NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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